molecular formula C42H60K2O16 B155457 Dipotassium glycyrrhizinate CAS No. 68797-35-3

Dipotassium glycyrrhizinate

Cat. No.: B155457
CAS No.: 68797-35-3
M. Wt: 899.1 g/mol
InChI Key: BIVBRWYINDPWKA-RDOCDRCASA-L
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Description

Dipotassium glycyrrhizinate is a derivative of glycyrrhizic acid, extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is widely recognized for its extensive use in the pharmaceutical, cosmetic, and food industries due to its potent anti-inflammatory, anti-allergic, and soothing properties . Glycyrrhizic acid, the parent compound, has been used for centuries in traditional medicine, particularly in Asia, for its healing properties. This compound, with its enhanced solubility and stability, has gained popularity for various modern applications .

Scientific Research Applications

Dipotassium glycyrrhizinate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Dipotassium glycyrrhizinate (DPG) primarily targets the NF-κB signaling pathway . This pathway plays a crucial role in regulating immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

DPG interacts with its targets by inhibiting the activity of the NF-κB signaling pathway . This inhibition results in the upregulation of miR16 and miR146a , which in turn down-regulate their target genes, IRAK2 and TRAF6 . This interaction leads to a decrease in the inflammatory response .

Biochemical Pathways

DPG affects several biochemical pathways. It can inhibit oxidative stress and inflammatory response by attenuating the activity of the Hmgb1 and NF-κB signaling pathways , resulting in decreased levels of malondialdehyde (MDA) and cytokines (TNF-α, IL-1β and IL-6) in cells . Furthermore, DPG can reduce the fluidity of the cell membrane, which reduces intercellular fusion .

Pharmacokinetics

After oral ingestion, glycyrrhizin, from which DPG is derived, is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .

Result of Action

The molecular and cellular effects of DPG’s action include a decrease in the inflammatory exudate and an absence of active hyperemia . Increases in granulation tissue, tissue reepithelization, and total collagen are also observed . Furthermore, DPG treatment reduces the expression of pro-inflammatory cytokines (Tnf-α, Cox-2, Il-8, Irak-2, Nf-kB, and Il-1) while increasing the expression of Il-10, demonstrating anti-inflammatory effects .

Action Environment

DPG’s action, efficacy, and stability can be influenced by environmental factors. For instance, DPG has been found to help reduce redness and irritation, as well as protect the skin from environmental stressors . It works by inhibiting the production of enzymes that break down collagen, a crucial protein that gives skin its elasticity and structure . This can help reduce the signs of aging and improve the overall health and appearance of the skin .

Biochemical Analysis

Biochemical Properties

Dipotassium Glycyrrhizinate has demonstrated anti-allergic and anti-inflammatory properties . It can inhibit leukotriene and reduce histamine levels . It has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to decrease cell viability and increase apoptosis in human cancer cell lines . It also has an anti-tumoral effect on glioblastoma cell lines, leading to a decrease in proliferation and an increase in apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various signaling pathways. It has been shown to decrease cell viability and increase apoptosis in human cancer cell lines by suppressing the NF-κB signaling pathway . It also up-regulates miR16 and miR146a, which down-regulate its target genes, IRAK2 and TRAF6 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on skin wound healing, treatment with this compound caused a decrease in the inflammatory exudate and an absence of active hyperemia over a period of 14 days .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. In a study on skin wound healing in rats, it was found that treatment with this compound reduced the expression of pro-inflammatory cytokines while increasing the expression of Il-10, demonstrating anti-inflammatory effects across all three treatment periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to modulate the expression of pro-inflammatory cytokines through the NF-κB signaling pathway .

Transport and Distribution

This compound is soluble in water, glycerin, propylene glycol, and hydroalcoholic mixtures . This solubility allows it to be transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dipotassium glycyrrhizinate typically involves the reaction of glycyrrhizic acid with potassium hydroxide. The process begins by dissolving glycyrrhizic acid in ethanol and then adding potassium hydroxide aqueous solution to adjust the pH to 4.8-6.0. The mixture is stirred to ensure uniformity, and the resulting solution is filtered and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. Glycyrrhizic acid is dissolved in ethanol, and potassium hydroxide is added to adjust the pH. The mixture is stirred and filtered to remove any insoluble matter. The filtrate is then dried to yield this compound. This method is efficient, cost-effective, and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium glycyrrhizinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of glycyrrhetinic acid derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can convert glycyrrhizic acid into glycyrrhetinic acid.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction typically occurs under basic conditions.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium glycyrrhizinate involves the reaction of glycyrrhizic acid with potassium hydroxide in the presence of water.", "Starting Materials": [ "Glycyrrhizic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add glycyrrhizic acid to water and stir until dissolved", "Add potassium hydroxide to the solution and stir until dissolved", "Heat the mixture to 70-80°C for 2 hours", "Allow the mixture to cool and filter the precipitate", "Wash the precipitate with water and dry to obtain Dipotassium glycyrrhizinate" ] }

CAS No.

68797-35-3

Molecular Formula

C42H60K2O16

Molecular Weight

899.1 g/mol

IUPAC Name

dipotassium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+;;/m0../s1

InChI Key

BIVBRWYINDPWKA-RDOCDRCASA-L

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.[K+].[K+]

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+].[K+]

68797-35-3

Related CAS

42294-03-1

Synonyms

(3β,20β)-20-Carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Dipotassium Salt;  18β-Glycyrrhizic Acid Dipotassium Salt;  Dipotassium Glycyrrhizate;  Glycyrrhizic Acid Dipotassium Salt;  Glycyrrhizin Dipotassi

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dipotassium glycyrrhizinate exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory effects through multiple mechanisms. One prominent pathway involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. [ [, ]] This pathway plays a crucial role in regulating inflammation by controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DPG has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators. [ [, , ]] Additionally, DPG can modulate the expression of microRNAs, such as miR-16 and miR-146a, which further contribute to the suppression of the NF-κB pathway. [ [, ]]

Q2: What is the role of prostaglandin E2 (PGE2) in this compound's anti-inflammatory activity?

A2: Research suggests that this compound can mitigate UVB-induced PGE2 synthesis by keratinocytes. [ []] PGE2 is a key inflammatory mediator, and its reduction contributes to the compound's anti-inflammatory effects.

Q3: Can this compound influence apoptosis in disease models?

A3: Yes, this compound has been shown to promote apoptosis in cells infected with Marek's disease virus (MDV). [ []] This suggests a potential mechanism for its antiviral activity against MDV. Additionally, DPG induced apoptosis in melanoma cell lines, further supporting its potential as an anti-tumor agent. [ []]

Q4: How does this compound interact with histamine in the context of lung fibroblasts?

A4: this compound exhibits anti-histamine effects on lung fibroblasts, similar to the effects observed with loratadine, a histamine receptor antagonist. [ []] DPG inhibits histamine-induced cell activation, proliferation, and migration. It also alters histamine-mediated mitochondrial membrane potentials and reduces histamine-induced PAR-2 expression, impairing mast cell tryptase activity. [ []]

Q5: Does this compound impact cell cycle progression?

A5: Yes, research on lung fibroblasts indicates that this compound can inhibit cell cycle progression. While histamine drives cells from the G0/G1 to S phases, DPG counteracts this effect by inhibiting both the G0/G1 and G2/M phases. [ []]

Q6: Against which viruses has this compound demonstrated activity?

A6: In vitro studies have shown this compound to have antiviral activity against several viruses, including:

  • Infectious bursal disease virus (IBDV) [ [, ]]
  • Porcine reproductive and respiratory syndrome virus (PRRSV) [ []]
  • Marek's disease virus (MDV) [ []]

Q7: How does this compound inhibit viral replication?

A7: Research suggests that this compound may inhibit viral replication through multiple mechanisms, including:

  • Direct virucidal activity: DPG can directly inactivate virus particles. [ [, , , ]]
  • Inhibition of viral replication: DPG can interfere with different stages of the viral replication cycle. [ [, , , ]]

Q8: Has this compound been investigated for treating ocular diseases?

A8: Yes, research suggests potential applications for DPG in treating ocular diseases. One study explored the use of flexible nanoliposomes containing DPG to enhance corneal permeation of coumarin-6, indicating its potential for ocular drug delivery. [ []] Another study investigated an eye drop formulation of amphotericin B loaded into flexible liposomes using DPG as an edge activator, demonstrating its potential for ocular drug delivery systems. [ []]

Q9: What are the potential clinical applications of this compound based on current research?

A9: While further research is needed, potential clinical applications of DPG based on current findings include:

  • Treatment of inflammatory skin conditions: DPG's anti-inflammatory effects suggest potential for treating eczema, psoriasis, and other inflammatory skin diseases. [ [, , ]]
  • Adjunctive therapy for wound healing: DPG has shown promising results in promoting wound healing in animal models. [ [, ]]
  • Management of periodontal disease: Studies indicate potential benefits of DPG in reducing plaque and gingivitis. [ [, ]]
  • Antiviral agent: DPG's in vitro antiviral activity against various viruses warrants further investigation for potential therapeutic applications. [ [, , , ]]

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